ClpB-IN-1

Beschreibung

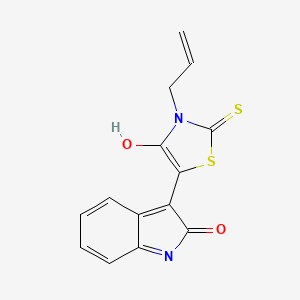

The exact mass of the compound 3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is 302.01836991 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-hydroxy-3-prop-2-enyl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S2/c1-2-7-16-13(18)11(20-14(16)19)10-8-5-3-4-6-9(8)15-12(10)17/h2-6,18H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJJIBDJRDXPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

No Publicly Available Data for the Chemical Compound "ClpB-IN-1"

A comprehensive search for the chemical structure, properties, and biological data of a compound designated "ClpB-IN-1" has yielded no publicly available information. This designation does not correspond to any known chemical entity in scientific literature, chemical databases, or commercial supplier catalogs.

The search for "this compound" and its associated chemical identifiers (such as IUPAC name, SMILES string, or PubChem entry) did not return any relevant results for a small molecule inhibitor. Instead, all search results consistently point to the ClpB protein , a well-characterized AAA+ (ATPases Associated with diverse cellular Activities) chaperone.

It is possible that "this compound" is an internal designation for a novel compound that has not yet been disclosed in published research or that the name is incorrect.

Overview of the ClpB Protein

While information on "this compound" is unavailable, extensive data exists for its likely target, the ClpB protein. ClpB is a crucial component of the cellular machinery responsible for rescuing proteins from an aggregated state, a vital function for cell survival under stress conditions such as heat shock.

Key Properties of the ClpB Protein

| Property | Description | References |

| Function | Protein disaggregase; works in concert with the DnaK/DnaJ/GrpE chaperone system to refold and reactivate aggregated proteins. | [1][2][3] |

| Structure | Forms a heptameric or hexameric ring-shaped structure with a central pore. Composed of an N-terminal domain, two nucleotide-binding domains (NBD1 and NBD2), and a characteristic middle coiled-coil domain. | [4][5][6] |

| Mechanism | Utilizes the energy from ATP hydrolysis to thread aggregated polypeptides through its central pore, thereby unfolding them and allowing for subsequent refolding into their native state. | [2][7] |

| Organisms | Found in bacteria (e.g., Escherichia coli, Thermus thermophilus), fungi, and plants. | [4][5][8] |

Signaling and Functional Pathway

The general mechanism of ClpB-mediated protein disaggregation is a multi-step process involving the Hsp70 chaperone system (DnaK in bacteria).

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heptameric ring structure of the heat-shock protein ClpB, a protein-activated ATPase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and function of the middle domain of ClpB from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The structure of ClpB: a molecular chaperone that rescues proteins from an aggregated state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

The Repurposed Inhibitor: A Technical Guide to the Discovery and Characterization of DBeQ as a ClpB Modulator

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and biological characterization of N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), a small molecule inhibitor of the bacterial chaperone ClpB. Originally identified as an inhibitor of the human AAA+ ATPase p97, DBeQ has been repurposed as a valuable tool for studying the ClpB-DnaK bichaperone system, a critical component of bacterial stress response and a promising target for novel antimicrobial agents.[1][2] This document details the quantitative data associated with DBeQ's activity, the experimental protocols used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Discovery and Rationale

The discovery of DBeQ as a ClpB inhibitor stems from a "repurposing" strategy. Initially, DBeQ was identified through a high-throughput screen as a selective, potent, and reversible inhibitor of the human p97 ATPase, a key player in protein degradation pathways and a target for cancer therapy.[3] Recognizing the structural and functional similarities between mammalian p97 and bacterial Hsp100/ClpB ATPases, researchers investigated a panel of p97 inhibitors for their effects on the bacterial ClpB-DnaK bichaperone system.[2][4] Among the tested compounds, DBeQ, despite being the least potent against p97, was found to effectively inhibit the bacterial ClpB chaperone.[4] This discovery provided a valuable chemical probe to validate ClpB as a viable antimicrobial target.[1]

Chemical Synthesis Overview

The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines like DBeQ generally follows a common synthetic pathway starting from 2-aminobenzoic acid (anthranilic acid). The core quinazoline scaffold is first constructed, followed by the introduction of the diamine substitutions.

A plausible synthetic workflow for DBeQ is outlined below. The initial step involves the reaction of 2-aminobenzoic acid with urea to form quinazoline-2,4-diol. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 2,4-dichloroquinazoline. Finally, a double nucleophilic substitution reaction with benzylamine affords the target compound, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ).

Caption: General synthetic workflow for DBeQ.

Quantitative Biological Activity

DBeQ's inhibitory effects have been quantified against both its primary bacterial target, ClpB, and its secondary target, DnaK. The following tables summarize the key in vitro activity data.

Table 1: Inhibitory Activity of DBeQ against ClpB

| Parameter | Value | Description |

| IC₅₀ | ~5 µM | Concentration for 50% inhibition of casein-activated ClpB ATPase activity.[4] |

| IC₅₀ | ~5 µM | Concentration for 50% inhibition of aggregated protein reactivation by the ClpB-DnaK system.[4] |

| K_d | ~60 µM | Apparent dissociation constant for DBeQ binding to ClpB, determined by SPR.[4] |

Table 2: Interaction of DBeQ with DnaK

| Parameter | Value | Description |

| K_d | ~100 µM | Apparent dissociation constant for DBeQ binding to DnaK, determined by SPR.[4] |

| Effect on ATPase | None | DBeQ does not inhibit the ATPase activity of DnaK.[4] |

| Effect on Chaperone Activity | Inhibition | DBeQ inhibits the chaperone-mediated reactivation of protein aggregates by DnaK alone.[4] |

Mechanism of Action and Signaling Pathway

ClpB functions as a protein disaggregase, collaborating with the DnaK (Hsp70) chaperone system to rescue proteins from an aggregated state. This process is crucial for bacterial survival under stress conditions. DnaK, with its co-chaperones DnaJ and GrpE, first binds to protein aggregates. This interaction recruits ClpB to the aggregate. ClpB then utilizes the energy from ATP hydrolysis to extract and unfold polypeptides from the aggregate, threading them through its central pore. The unfolded polypeptides are then released and can refold into their native, functional state.

DBeQ exerts its inhibitory effect by interfering with this cycle. It binds to ClpB and inhibits its substrate-activated ATPase activity, but not its basal activity.[4] This suggests that DBeQ may disrupt the allosteric communication between the substrate-binding domains and the ATPase engine of ClpB. Additionally, DBeQ interacts with DnaK, inhibiting its independent chaperone function, which contributes to the overall suppression of protein reactivation.[4]

Caption: The ClpB-DnaK pathway and points of inhibition by DBeQ.

Experimental Protocols

The characterization of DBeQ as a ClpB inhibitor involved several key biochemical and microbiological assays. The methodologies for these experiments are detailed below.

ClpB ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by ClpB in the presence and absence of an activating substrate (e.g., casein) and the inhibitor DBeQ.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a 384-well microplate containing Tris buffer (pH 8.0), MgCl₂, DTT, EDTA, ClpB (e.g., 150 nM), and the substrate κ-casein (e.g., 25 µM).[4]

-

Inhibitor Addition: Add varying concentrations of DBeQ (or DMSO as a vehicle control) to the wells and incubate at room temperature.

-

Initiate Reaction: Start the reaction by adding ATP (e.g., 200 µM).[4]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).

-

Quantify Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Malachite Green assay.[5]

-

Data Analysis: Calculate the rate of ATP hydrolysis and plot it against the DBeQ concentration to determine the IC₅₀ value.

Protein Reactivation Assay

Objective: To assess the ability of the ClpB-DnaK bichaperone system to refold chemically denatured and aggregated proteins in the presence of DBeQ.

Methodology:

-

Substrate Preparation: Denature a reporter enzyme, such as firefly luciferase or glucose-6-phosphate dehydrogenase (G6PDH), by incubation at an elevated temperature to induce aggregation.[4]

-

Reactivation Mixture: Prepare a reactivation buffer containing the DnaK-DnaJ-GrpE (KJE) system, ClpB, an ATP-regenerating system, and the aggregated substrate.

-

Inhibitor Addition: Add serial dilutions of DBeQ to the reactivation mixtures.

-

Incubation: Incubate the reactions at a permissive temperature (e.g., 30°C).

-

Measure Activity: At various time points, take aliquots of the reaction and measure the enzymatic activity of the refolded reporter protein (e.g., luminescence for luciferase, or a spectrophotometric assay for G6PDH).

-

Data Analysis: Plot the percentage of reactivated protein against the DBeQ concentration to calculate the IC₅₀ for the inhibition of chaperone activity.[4]

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the direct binding interaction between DBeQ and ClpB or DnaK and to determine the dissociation constant (K_d).

Methodology:

-

Chip Preparation: Immobilize purified ClpB or DnaK protein onto the surface of an SPR sensor chip.

-

Analyte Injection: Prepare a series of DBeQ concentrations in a suitable running buffer. Inject the DBeQ solutions over the sensor chip surface at a constant flow rate.

-

Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time, which corresponds to the binding of DBeQ to the immobilized protein.

-

Regeneration: After each injection, regenerate the sensor surface to remove the bound DBeQ.

-

Data Analysis: Plot the steady-state SPR response against the DBeQ concentration and fit the data to a suitable binding model (e.g., a cooperative binding model for ClpB) to calculate the apparent K_d.[4]

Escherichia coli Growth Inhibition Assay

Objective: To determine the effect of DBeQ on the growth and viability of E. coli, including a comparison between wild-type and a ClpB-deficient (ΔclpB) strain to assess target engagement in a cellular context.

Methodology:

-

Bacterial Culture: Grow wild-type and ΔclpBE. coli strains in a suitable liquid medium to the mid-logarithmic phase.

-

Assay Setup: In a 96-well plate, add the bacterial cultures and a range of DBeQ concentrations.

-

Incubation and Monitoring: Incubate the plate at 37°C (for normal growth) or under heat-shock conditions (e.g., 45°C) in a plate reader. Measure the optical density at 600 nm (OD₆₀₀) at regular intervals to monitor bacterial growth.

-

Data Analysis: Plot the OD₆₀₀ values over time to generate growth curves. The significant reduction in growth of the wild-type strain, especially under heat shock, compared to the minimal effect on the ΔclpB strain, demonstrates DBeQ's selectivity for ClpB in a cellular environment.[4]

Caption: Workflow for the biological characterization of DBeQ.

Conclusion and Future Directions

The repurposing of the p97 inhibitor DBeQ has provided a significant advancement in the study of the bacterial ClpB-DnaK chaperone system. This technical guide summarizes the key findings, quantitative data, and experimental methodologies associated with its characterization. DBeQ serves as a validated lead compound and a critical tool for probing the function of ClpB.[1][4] Future efforts may focus on the structural optimization of the dibenzylquinazoline scaffold to enhance potency and selectivity for ClpB over its human orthologs, paving the way for the development of novel antimicrobial agents that target bacterial proteostasis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Reversible inhibitor of p97, DBeQ, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Whitepaper on the Inhibition of the ClpB Chaperone as a Novel Therapeutic Strategy

Audience: Researchers, scientists, and drug development professionals.

Abstract: The bacterial chaperone ClpB, an AAA+ (ATPases Associated with diverse cellular Activities) protein, is a critical component of the cellular machinery responsible for rescuing proteins from an aggregated state, a function essential for bacterial survival under stress conditions.[1][2] In collaboration with the DnaK chaperone system, ClpB solubilizes and refolds aggregated proteins, playing a pivotal role in bacterial thermotolerance, stress response, and virulence.[3][4] Crucially, ClpB is not found in human cells, making it an attractive and specific target for the development of novel antimicrobial therapies.[5][6] This technical guide provides an in-depth overview of ClpB function, its validation as a therapeutic target, strategies for its inhibition, and detailed experimental protocols for screening and characterizing potential inhibitors. While this paper focuses on the general principles of ClpB inhibition, it uses known inhibitors as examples to illustrate these concepts, as the specific compound "ClpB-IN-1" is not characterized in the current scientific literature.

Introduction: The Role of ClpB in Bacterial Proteostasis and Virulence

Protein homeostasis, or proteostasis, is fundamental to cellular viability. Bacterial pathogens, upon infecting a host, encounter a barrage of stress factors, including elevated temperatures, oxidative stress, and pH changes, which can cause proteins to misfold and aggregate.[1] The Hsp100/ClpB chaperone is a key player in the bacterial protein quality control system. It belongs to the AAA+ family of ATPases and assembles into a hexameric ring structure.[7][8] This complex utilizes the energy from ATP hydrolysis to extract trapped polypeptides from aggregates, thereby allowing them to refold into their native, functional state.[3]

This disaggregation activity is rarely performed by ClpB alone; it functions in a synergistic bi-chaperone system with the DnaK/DnaJ/GrpE (KJE) chaperone machinery.[3][9] The DnaK system initially targets the aggregated proteins, which then recruits ClpB to initiate the disaggregation process.[7] Given its essential role in surviving host-induced stress, the absence or inhibition of ClpB has been shown to decrease the virulence and viability of numerous pathogenic bacteria, including Francisella tularensis, Mycobacterium tuberculosis, and Leptospira interrogans.[1][10] The absence of a ClpB homolog in animals and humans presents a unique therapeutic window, allowing for the development of inhibitors that are highly selective for the bacterial target with potentially minimal off-target effects in the host.[3]

Mechanism of Action: The ClpB-DnaK Disaggregation Cycle

The protein disaggregation process is a coordinated, multi-step cycle that relies on the interplay between the ClpB and DnaK chaperone systems.

-

Recruitment: The DnaK/DnaJ chaperones first recognize and bind to exposed hydrophobic patches on the surface of protein aggregates.[7]

-

ClpB Engagement: Aggregate-bound DnaK recruits the ClpB hexamer to the site.[3]

-

Substrate Threading: ClpB utilizes the energy from ATP hydrolysis to engage a segment of the aggregated polypeptide and translocate it through its central pore. This threading action effectively unfolds and extracts the polypeptide from the aggregate.[11][12]

-

Polypeptide Release and Refolding: The extracted, unfolded polypeptide is released from the ClpB channel. It can then refold into its native conformation, either spontaneously or with the assistance of other chaperones like the DnaK system.[7]

-

Cycle Repeats: ClpB can then engage another polypeptide in the aggregate, continuing the cycle until the aggregate is dissolved.[3]

Caption: Figure 1: ClpB-DnaK Protein Disaggregation Cycle

Strategies for ClpB Inhibition & Quantitative Data

Inhibition of ClpB can be achieved by targeting several key functional aspects of the chaperone, primarily its ATPase activity, which is essential for its disaggregation function. Small molecules that interfere with ATP binding or hydrolysis can effectively disable the motor function of ClpB.

One such inhibitor that has been repurposed to target ClpB is N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ). Originally identified as an inhibitor of the human p97 AAA+ ATPase, DBeQ has been shown to inhibit the ATPase activity of E. coli ClpB and suppress its function in vivo.[3][13]

| Inhibitor | Target | Target Organism | Assay Type | IC50 (µM) | Reference |

| DBeQ | ClpB | E. coli | ATPase Activity (in presence of casein) | ~ 5 | [13] |

| DBeQ | ClpB-DnaK | E. coli | Luciferase Reactivation | ~ 2.5 | [13] |

| DBeQ | ClpB-DnaK | E. coli | G6PDH Reactivation | ~ 2.5 | [13] |

Table 1: Quantitative data for the known ClpB inhibitor DBeQ.

Experimental Protocols for Inhibitor Screening and Characterization

Identifying and validating novel ClpB inhibitors requires a suite of robust biochemical and cellular assays. The following protocols provide a framework for this process.

High-Throughput Screening Workflow

A logical workflow for discovering novel inhibitors involves a multi-step screening process to efficiently identify promising candidates from large compound libraries.

Caption: Figure 2: Workflow for Screening ClpB Inhibitors

Protocol: ClpB ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by ClpB, which is a direct indicator of its enzymatic activity. Inhibition is observed as a decrease in the rate of phosphate production.

Materials:

-

Purified recombinant ClpB protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 20 mM MgCl₂, 2 mM DTT.[14]

-

ATP solution (e.g., 100 mM stock).

-

Substrate (optional, to measure stimulated activity): 10 µM α-casein.[14]

-

Test inhibitor compounds dissolved in DMSO.

-

Phosphate detection reagent (e.g., Malachite Green-based).[9][15]

-

NADH-coupled colorimetric assay components (Pyruvate Kinase, Lactate Dehydrogenase, PEP, NADH).[14]

Procedure:

-

Prepare the ClpB solution by diluting the purified protein to a final concentration of 0.5-1.0 µM in the Assay Buffer.[14] For substrate-stimulated activity, include α-casein in the solution.

-

In a 96-well plate, add 1 µL of the test inhibitor at various concentrations (or DMSO as a control) to 18 µL of the ClpB solution.

-

Pre-incubate the plate at 37°C for 10 minutes.[13]

-

Initiate the reaction by adding 1 µL of ATP to a final concentration of 2-5 mM.[9][14]

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green assay, or continuously monitor NADH absorbance at 340 nm for the coupled assay.[14]

-

Calculate the rate of ATP hydrolysis and determine the IC50 value for the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol: Protein Disaggregation/Reactivation Assay

This functional assay measures the ability of the ClpB-DnaK system to refold chemically or heat-denatured substrate proteins, such as firefly luciferase. A successful inhibitor will reduce the recovery of luciferase activity.

Materials:

-

Purified ClpB, DnaK, DnaJ, and GrpE proteins.

-

Firefly Luciferase.

-

Denaturation Buffer: e.g., 6 M Urea.

-

Reaction Buffer: 50 mM Tris (pH 7.5), 150 mM KCl, 20 mM MgCl₂, 2 mM DTT.[14]

-

ATP Regenerating System: 2 mM ATP, 3 mM phosphoenolpyruvate, 20 ng/µl Pyruvate Kinase.[14]

-

Luciferase assay substrate (Luciferin).

-

Luminometer.

Procedure:

-

Denature luciferase by incubating in Denaturation Buffer.

-

Prepare the refolding reaction mixture in the Reaction Buffer containing:

-

1 µM ClpB

-

1 µM DnaK

-

0.2 µM DnaJ

-

0.1 µM GrpE[14]

-

The ATP Regenerating System.

-

The test inhibitor at desired concentrations (or DMSO control).

-

-

Initiate the disaggregation reaction by diluting the denatured luciferase into the refolding mixture to a final concentration of ~0.05 µM.[14]

-

Incubate the reaction at 25-30°C.

-

At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the reaction.

-

Measure the luciferase activity in the aliquots by adding luciferin substrate and measuring luminescence in a luminometer.

-

Plot the recovered luciferase activity over time for each inhibitor concentration to assess the extent of inhibition.

Cellular Consequences of ClpB Inhibition

Inhibiting ClpB function within a bacterial cell leads to a cascade of detrimental effects, ultimately compromising bacterial survival and virulence. The inability to resolve protein aggregates formed during stress results in a loss of protein function and increased cellular toxicity.

Caption: Figure 3: Cellular Consequences of ClpB Inhibition

Conclusion

The bacterial ClpB chaperone represents a high-value, validated target for the development of novel antibacterial agents. Its essential role in stress survival and virulence, combined with its absence in humans, provides a clear rationale for targeted drug discovery efforts. The methodologies outlined in this guide—from high-throughput screening campaigns to detailed biochemical and functional characterization—provide a robust framework for identifying and advancing potent and selective ClpB inhibitors. The successful development of such inhibitors holds the promise of a new class of antimicrobials capable of combating pathogenic bacteria, particularly in the context of stress-filled host environments.

References

- 1. The Role of ClpB in Bacterial Stress Responses and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Substrate Discrimination by ClpB and Hsp104 [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. The clpB gene is involved in the stress response of Myxococcus xanthus during vegetative growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hsp100 Molecular Chaperone ClpB and Its Role in Virulence of Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a Unique ClpB Protein of Mycoplasma pneumoniae and Its Impact on Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Activity of ClpB from Escherichia coli: Role of the Amino- and Carboxy-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure and Function of the Middle Domain of ClpB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two-Step Activation Mechanism of the ClpB Disaggregase for Sequential Substrate Threading by the Main ATPase Motor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repurposing p97 inhibitors for chemical modulation of the bacterial ClpB–DnaK bichaperone system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mutant Analysis Reveals Allosteric Regulation of ClpB Disaggregase [frontiersin.org]

- 15. Identification of ClpB, a molecular chaperone involved in the stress tolerance and virulence of Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of ClpB Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro methodologies for the characterization of inhibitors targeting ClpB, a key bacterial chaperone protein. Given the absence of a specific compound designated "ClpB-IN-1" in publicly available scientific literature, this document focuses on the established principles and assays for evaluating novel ClpB inhibitors.

Introduction to ClpB as a Therapeutic Target

Caseinolytic peptidase B (ClpB) is an AAA+ (ATPases Associated with diverse cellular Activities) protein disaggregase that plays a crucial role in bacterial stress tolerance. In collaboration with the DnaK chaperone system, ClpB solubilizes and refolds aggregated proteins, enabling bacteria to survive proteotoxic stress conditions such as heat shock and exposure to certain antibiotics. The absence of a direct human homolog makes ClpB an attractive target for the development of novel antimicrobial agents. This guide outlines the essential in-vitro assays to identify and characterize potent and selective ClpB inhibitors.

Quantitative Data on Known ClpB Inhibitors

The following table summarizes the available in-vitro data for known ClpB inhibitors. This data serves as a benchmark for the evaluation of new chemical entities.

| Compound | Target | Assay Type | IC50 | Kd | Reference |

| DBeQ | E. coli ClpB | Casein-activated ATPase | ~5 µM | ~60 µM | [1][2] |

| Guanidinium chloride | E. chaffeensis ClpB | ATPase Activity | - | - | [3] |

| Framycetin | M. tuberculosis ClpB | Protein Resolubilization | - | - | [4] |

| Gentamicin | M. tuberculosis ClpB | Protein Resolubilization | - | - | [4] |

| Ribostamycin | M. tuberculosis ClpB | Protein Resolubilization | - | - | [4] |

| Tobramycin | M. tuberculosis ClpB | Protein Resolubilization | - | - | [4] |

Core Experimental Protocols

This section provides detailed methodologies for the key in-vitro assays used to characterize ClpB inhibitors.

ClpB ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ClpB, which is essential for its disaggregation function. Inhibition of ATPase activity is a primary indicator of a compound's potential to disrupt ClpB function.

Principle: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. A common method is the malachite green assay, which forms a colored complex with free phosphate.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 1 mM EDTA, 1 mM DTT.

-

ClpB Stock Solution: Prepare a stock solution of purified ClpB protein in a suitable storage buffer.

-

Activator (Optional): 0.1 mg/mL κ-casein to measure stimulated ATPase activity.[3]

-

Inhibitor Stock Solution: Dissolve the test compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.

-

Malachite Green Reagent: Prepare as per manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add the desired concentration of the test inhibitor. Include a vehicle control (e.g., DMSO).

-

Add ClpB protein to each well to a final concentration of 0.05 mg/mL for basal activity or a lower concentration for stimulated activity.[3]

-

If measuring stimulated activity, add κ-casein to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced.

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Protein Disaggregation Assay

This functional assay directly measures the ability of ClpB to refold aggregated proteins. A decrease in the rate of refolding in the presence of a compound indicates inhibition of ClpB's chaperone activity.

Principle: A model protein, such as firefly luciferase or malate dehydrogenase (MDH), is denatured to form aggregates. The ability of ClpB, in conjunction with the DnaK/DnaJ/GrpE system, to refold the aggregated protein and restore its enzymatic activity is monitored over time.

Detailed Protocol:

-

Reagent Preparation:

-

Disaggregation Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 20 mM MgCl₂, 2 mM DTT.

-

ATP Regeneration System: 2 mM ATP, 10 mM creatine phosphate, and 50 µg/mL creatine kinase.

-

Chaperone Mix: Purified DnaK, DnaJ, and GrpE proteins.

-

Aggregated Substrate:

-

Luciferase: Denature firefly luciferase by heating at 42-45°C for 10-15 minutes.

-

MDH: Denature malate dehydrogenase by heating at 47°C for 30 minutes.

-

-

Inhibitor Stock Solution: As described in the ATPase assay.

-

-

Assay Procedure:

-

In a suitable reaction vessel, combine the disaggregation buffer, ATP regeneration system, and the chaperone mix (e.g., 1 µM DnaK, 0.2 µM DnaJ, 0.1 µM GrpE).

-

Add the test inhibitor at various concentrations.

-

Add ClpB to a final concentration of approximately 1 µM.

-

Initiate the reaction by adding the pre-formed aggregated substrate (e.g., 50-100 nM aggregated luciferase).

-

Incubate the reaction at 30°C.

-

-

Data Measurement:

-

Luciferase: At various time points, take aliquots of the reaction and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

MDH: Monitor the decrease in light scattering at 360 nm or 620 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Plot the recovery of enzyme activity or the decrease in light scattering over time for each inhibitor concentration.

-

Calculate the initial rate of disaggregation.

-

Determine the IC50 value by plotting the percentage of inhibition of the disaggregation rate against the inhibitor concentration.

-

Binding Affinity Assays

Determining the binding affinity (Kd) of an inhibitor to ClpB is crucial for understanding its potency and mechanism of action.

Principle: This technique measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer) upon binding to a larger protein. In a competitive FP assay, an unlabeled inhibitor will displace the tracer from the protein, leading to a decrease in fluorescence polarization.

Detailed Protocol:

-

Reagent Preparation:

-

FP Buffer: A buffer that maintains the stability and activity of ClpB (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

Fluorescent Tracer: A fluorescently labeled ligand known to bind to ClpB.

-

ClpB Protein: Purified ClpB.

-

Inhibitor Stock Solution: As previously described.

-

-

Assay Procedure:

-

In a black microplate, add a fixed concentration of the fluorescent tracer and ClpB. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the tracer and a concentration of ClpB that gives a significant polarization window.

-

Add the test inhibitor at a range of concentrations.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a competitive binding model to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.

-

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of binding and dissociation events.

Detailed Protocol:

-

Immobilization:

-

Immobilize purified ClpB protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the test inhibitor in a suitable running buffer (e.g., HBS-EP+).

-

Inject the inhibitor solutions over the ClpB-immobilized surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound inhibitor.

-

-

Data Analysis:

-

Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizations

ClpB Mechanism of Action

Caption: Mechanism of ClpB-mediated protein disaggregation.

Experimental Workflow for ClpB Inhibitor Characterization

Caption: Workflow for the screening and characterization of ClpB inhibitors.

References

- 1. Structure and Function of the Middle Domain of ClpB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening and evaluation of small organic molecules as ClpB inhibitors and potential antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Activity of ClpB from Escherichia coli: Role of the Amino- and Carboxy-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of repurposed small molecule inhibitors of Mycobacterium tuberculosis caseinolytic protease B (ClpB) as anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: A Technical Guide to the ClpB-IN-1 Binding Site on ClpB

For Immediate Release

A Deep Dive into the Inhibition of a Key Bacterial Chaperone

This technical guide provides a comprehensive overview of the binding interaction between the potent inhibitor, ClpB-IN-1, and its target, the bacterial chaperone protein ClpB. ClpB is a critical component of the bacterial stress response, playing a vital role in disaggregating and refolding damaged proteins, thereby ensuring cell survival under harsh conditions. Its absence in humans makes it an attractive target for the development of novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial chaperones and the discovery of new antibacterial therapies.

Executive Summary

This compound, also identified as compound 7 in foundational research, has emerged as a significant inhibitor of ClpB's ATPase and chaperone activities. This guide synthesizes the key quantitative data, experimental methodologies, and mechanistic insights into the interaction of this compound with ClpB. Through a detailed examination of the available literature, we present a clear picture of the inhibitor's potency and the experimental workflows employed in its characterization. Furthermore, we visualize the logical and experimental pathways that have been crucial to understanding this molecular interaction.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against E. coli ClpB has been quantified through various biochemical assays. The following table summarizes the key findings from the seminal study by Martin et al. (2013).

| Parameter | Value (μM) | Assay Condition |

| IC50 (ATPase Activity) | 10.3 ± 0.9 | Casein-stimulated ATPase activity of ClpB |

| IC50 (Chaperone Activity) | 7.4 ± 0.8 | Luciferase reactivation assay with the DnaK/DnaJ/GrpE system |

Table 1: Inhibitory Potency of this compound against E. coli ClpB. The IC50 values represent the concentration of this compound required to inhibit 50% of the ClpB ATPase and chaperone activities under the specified assay conditions.

Deciphering the Binding Interaction: Experimental Protocols

The characterization of this compound's inhibitory activity relies on a series of well-defined experimental protocols. These assays are crucial for identifying and validating potential ClpB inhibitors.

High-Throughput Screening (HTS) for ClpB Binders

A fluorescence-based thermal shift assay was utilized for the initial high-throughput screening of a small molecule library to identify compounds that bind to ClpB.

-

Principle: The binding of a ligand to a protein can increase its thermal stability. This change in the melting temperature (Tm) is detected using a fluorescent dye that preferentially binds to unfolded proteins.

-

Methodology:

-

ClpB protein is mixed with the fluorescent dye SYPRO Orange in a multi-well plate.

-

Test compounds are added to individual wells.

-

The plate is subjected to a gradual temperature increase in a real-time PCR instrument.

-

The fluorescence intensity is monitored as a function of temperature.

-

A shift in the Tm in the presence of a compound indicates a binding event.

-

ClpB ATPase Activity Assay

The effect of this compound on the ATP hydrolysis activity of ClpB was determined using a malachite green-based colorimetric assay to measure the release of inorganic phosphate.

-

Principle: The assay measures the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis by ClpB. Malachite green in the presence of molybdate forms a colored complex with free phosphate, which can be quantified spectrophotometrically.

-

Methodology:

-

ClpB is incubated in an assay buffer containing Tris-HCl, MgCl2, EDTA, and DTT.

-

The reaction is initiated by the addition of ATP. To measure stimulated ATPase activity, a substrate like κ-casein is included.

-

Various concentrations of this compound are added to the reaction mixture.

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is stopped, and the malachite green reagent is added.

-

The absorbance is measured at approximately 620-650 nm.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Luciferase Reactivation Assay

This assay assesses the chaperone activity of ClpB in its native context, working in concert with the DnaK/DnaJ/GrpE chaperone system to refold denatured proteins.

-

Principle: Chemically denatured firefly luciferase is used as a substrate. The refolding of luciferase by the ClpB/KJE chaperone machinery restores its enzymatic activity, which is measured by the emission of light upon the addition of its substrate, luciferin.

-

Methodology:

-

Firefly luciferase is denatured using guanidinium chloride.

-

The denatured luciferase is diluted into a refolding buffer containing the complete chaperone system (ClpB, DnaK, DnaJ, GrpE) and an ATP regeneration system.

-

Different concentrations of this compound are added to the refolding mixture.

-

The mixture is incubated at 30°C to allow for protein refolding.

-

At various time points, aliquots are taken, and luciferase activity is measured using a luminometer after the addition of luciferin.

-

The IC50 value is calculated from the dose-response curve of luciferase reactivation.

-

Visualizing the Path to Understanding

The following diagrams illustrate the logical and experimental workflows involved in the identification and characterization of this compound and its interaction with ClpB.

The Binding Site of this compound on ClpB

While the precise atomic-level details of the this compound binding site on ClpB have not been fully elucidated through co-crystallography, the available data from Martin et al. (2013) suggest an allosteric binding mode. The inhibitor likely binds to a site distinct from the ATP-binding pockets within the nucleotide-binding domains (NBDs). This is inferred from the nature of the inhibition, which affects both the basal and the substrate-stimulated ATPase activity, suggesting that this compound may interfere with the conformational changes that are essential for ClpB's function, rather than directly competing with ATP. Further structural and mutagenesis studies are required to pinpoint the exact residues involved in the binding of this compound.

Conclusion and Future Directions

This compound stands as a validated inhibitor of the bacterial chaperone ClpB, demonstrating significant potential as a lead compound for the development of novel antimicrobials. The experimental framework detailed in this guide provides a robust platform for the discovery and characterization of new ClpB inhibitors. Future research should focus on elucidating the precise binding site of this compound through structural biology techniques, which will be instrumental in the structure-based design of more potent and selective inhibitors. A deeper understanding of the molecular interactions between inhibitors and ClpB will undoubtedly accelerate the development of new therapeutic strategies to combat bacterial infections.

Preliminary Studies on the Cytotoxicity of ClpB/CLPB Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic effects of inhibiting the Caseinolytic peptidase B (ClpB) protein homolog family. As no specific compound designated "ClpB-IN-1" has been identified in the scientific literature, this document focuses on the well-characterized inhibitor, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), which targets both bacterial ClpB and the human homolog p97. Additionally, it explores the cytotoxic consequences of depleting the human mitochondrial ClpB homolog, CLPB. The content herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of targeting this class of proteins.

Introduction to ClpB/CLPB as a Therapeutic Target

ClpB is an ATP-dependent molecular chaperone belonging to the Hsp100/Clp family of proteins. In bacteria, ClpB plays a crucial role in cellular stress tolerance by disaggregating and reactivating proteins that have clumped together.[1][2] This function is vital for bacterial survival under harsh conditions, making ClpB an attractive target for the development of novel antimicrobial agents.[1][2]

In humans, the mitochondrial protein CLPB (also known as Skd3) is the closest homolog to bacterial ClpB. While its precise functions are still under investigation, CLPB is implicated in mitochondrial protein quality control and has been linked to cell survival. Inhibition or depletion of human CLPB has been shown to induce apoptosis, suggesting its potential as a target in cancer therapy.

This guide will summarize the available quantitative data on the cytotoxicity of the ClpB inhibitor DBeQ, detail relevant experimental protocols, and provide visual representations of the implicated cellular pathways and experimental workflows.

Quantitative Cytotoxicity Data

The following tables summarize the reported cytotoxic and inhibitory concentrations of DBeQ across various cell lines and biochemical assays.

Table 1: In Vitro Inhibitory Activity of DBeQ

| Target | Assay Type | Substrate | IC50 (µM) | Source |

| Bacterial ClpB (E. coli) | ATPase Activity | Casein | ~5 | [2] |

| Bacterial ClpB-DnaK System | Protein Reactivation | Aggregated Proteins | ~5 | [2] |

| Human p97 (wt) | ATPase Activity | N/A | 1.5 | [3] |

| Human p97 (C522A) | ATPase Activity | N/A | 1.6 | [3] |

| Human Vps4 | ATPase Activity | N/A | 11.5 | [3] |

Table 2: Cytotoxicity of DBeQ in Human Cell Lines

| Cell Line | Cell Type | Assay Duration | GI50/IC50 (µM) | Assay Type | Source |

| HT-29 | Colon Cancer | 72 hrs | 4.72 | Neutral Red Dye Assay | [3] |

| MRC-5 | Normal Lung Fibroblast | 48 hrs | 6.6 ± 2.9 | Not Specified | [4] |

| Hek293 | Embryonic Kidney | 48 hrs | 4.0 ± 0.6 | Not Specified | [4] |

| HeLa | Cervical Cancer | 48 hrs | 3.1 ± 0.5 | Not Specified | [4] |

| RPMI8226 | Multiple Myeloma | 48 hrs | 1.2 ± 0.3 | Not Specified | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and cytotoxicity of ClpB inhibitors.

Bacterial ClpB ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ClpB, which is essential for its chaperone function.

-

Reagents and Buffers:

-

ClpB enzyme

-

ATP solution

-

Casein (as a protein substrate to stimulate activity)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 1 mM EDTA

-

Malachite Green reagent for phosphate detection

-

-

Procedure:

-

Prepare a reaction mixture containing ClpB and casein in the assay buffer.

-

Add the test inhibitor (e.g., DBeQ) at various concentrations.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green reagent.

-

Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor.[5]

-

Aggregate Reactivation Assay

This assay assesses the ability of the ClpB-DnaK bichaperone system to refold aggregated proteins, a key function inhibited by compounds like DBeQ.

-

Reagents and Buffers:

-

Aggregated model protein (e.g., chemically or heat-denatured luciferase or glucose-6-phosphate dehydrogenase)

-

ClpB, DnaK, DnaJ, and GrpE chaperones

-

ATP regeneration system (creatine kinase and creatine phosphate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP

-

-

Procedure:

-

Prepare a reaction mixture containing the aggregated protein substrate and the chaperone components (ClpB, DnaK, DnaJ, GrpE).

-

Add the test inhibitor at various concentrations.

-

Initiate the reactivation process by adding ATP and the ATP regeneration system.

-

Incubate the reaction at 30°C.

-

At different time points, take aliquots and measure the enzymatic activity of the refolded protein (e.g., luminescence for luciferase).

-

Determine the IC50 of the inhibitor based on the recovery of protein function.[5]

-

Cell Viability and Cytotoxicity Assays

These assays are used to quantify the effect of the inhibitor on the proliferation and survival of cultured cells.

-

Cell Lines: A panel of relevant cell lines (e.g., cancer and non-cancerous lines).

-

Reagents:

-

Test inhibitor (e.g., DBeQ)

-

Cell culture medium and supplements

-

Reagents for viability assessment (e.g., Neutral Red, MTT, or CellTiter-Glo)

-

-

Procedure (Example using Neutral Red Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 48 or 72 hours).

-

Remove the treatment medium and incubate the cells with a medium containing Neutral Red dye, which is taken up by viable cells.

-

Wash the cells and then extract the dye from the lysosomes.

-

Measure the absorbance of the extracted dye, which is proportional to the number of viable cells.

-

Calculate the GI50 or IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth or viability.[3]

-

Visualizing Cellular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental processes related to the study of ClpB/CLPB inhibitor cytotoxicity.

Signaling Pathway of Apoptosis Induction by CLPB Inhibition

Caption: Intrinsic apoptosis pathway initiated by CLPB inhibition.

Experimental Workflow for Assessing ClpB Inhibitor Cytotoxicity

References

- 1. Screening and evaluation of small organic molecules as ClpB inhibitors and potential antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repurposing p97 inhibitors for chemical modulation of the bacterial ClpB-DnaK bichaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reversible inhibitor of p97, DBeQ, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing p97 inhibitors for chemical modulation of the bacterial ClpB–DnaK bichaperone system - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evaluating ClpB-IN-1 in Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

ClpB is an essential AAA+ (ATPases Associated with diverse cellular Activities) molecular chaperone in most bacteria, playing a crucial role in cellular stress recovery by disaggregating and refolding denatured proteins.[1][2] In collaboration with the DnaK/DnaJ/GrpE chaperone system, ClpB enables bacteria to survive various stress conditions, including heat shock, oxidative stress, and exposure to certain antibiotics.[1][2] Its absence in humans makes it an attractive target for the development of novel antimicrobial agents.[1] ClpB-IN-1 is a novel investigational small molecule inhibitor designed to target the ATPase activity of bacterial ClpB, thereby disrupting the cellular stress response and inhibiting bacterial growth.

These application notes provide a comprehensive overview and detailed protocols for the experimental evaluation of this compound in bacterial cultures. The protocols are intended to guide researchers in assessing the antimicrobial potential of this inhibitor.

Mechanism of Action

ClpB forms a hexameric ring structure and utilizes the energy from ATP hydrolysis to thread aggregated polypeptides through its central pore, thereby facilitating their disaggregation.[3] This process is vital for recycling damaged proteins and maintaining proteostasis, especially under stressful conditions. This compound is hypothesized to be a competitive inhibitor of ATP binding to the Nucleotide-Binding Domains (NBDs) of ClpB, thus preventing the conformational changes required for its disaggregase activity. This inhibition leads to an accumulation of aggregated proteins, ultimately resulting in bacterial cell death.

Diagram of the ClpB Signaling Pathway

Caption: The ClpB-mediated protein disaggregation pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound against common bacterial strains. Researchers should generate their own data following the provided protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | 16 |

| Staphylococcus aureus | 29213 | 32 |

| Pseudomonas aeruginosa | 27853 | 64 |

| Enterococcus faecalis | 29212 | 16 |

Table 2: Time-Kill Assay of this compound against E. coli ATCC 25922

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.8 | 5.2 | 4.5 |

| 4 | 7.5 | 4.1 | 3.0 |

| 8 | 8.2 | <2.0 | <2.0 |

| 24 | 9.0 | <2.0 | <2.0 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Bacterial strains (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Experimental Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Prepare Serial Dilutions:

-

Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the this compound working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no inhibitor), and well 12 as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

-

Protocol 2: Bacterial Growth Curve Analysis

This protocol assesses the effect of this compound on the growth kinetics of a bacterial strain.

Materials:

-

This compound

-

Bacterial strain

-

CAMHB

-

Sterile culture tubes or a 96-well plate

-

Shaking incubator (37°C)

-

Spectrophotometer or plate reader (OD₆₀₀nm)

Procedure:

-

Prepare Cultures:

-

Inoculate 5 mL of CAMHB with a single colony of the test bacterium and grow overnight at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh CAMHB.

-

-

Set up Experimental Conditions:

-

Prepare culture tubes or wells containing fresh CAMHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include a no-inhibitor control.

-

Inoculate each tube/well with the diluted bacterial culture to a starting OD₆₀₀nm of approximately 0.05.

-

-

Incubation and Measurement:

-

Incubate the cultures at 37°C with shaking.

-

At regular intervals (e.g., every 1-2 hours) for up to 24 hours, measure the OD₆₀₀nm of each culture.

-

-

Data Analysis:

-

Plot the OD₆₀₀nm values against time to generate growth curves for each concentration of this compound.

-

Compare the growth curves of the treated cultures to the control to determine the effect of the inhibitor on the lag phase, exponential growth rate, and final cell density.

-

Conclusion

The provided protocols offer a standardized framework for the initial in vitro evaluation of this compound's antibacterial activity. The determination of MIC and the analysis of bacterial growth curves are fundamental first steps in characterizing a novel antimicrobial agent. Further studies, such as time-kill assays and resistance development studies, are recommended for a more comprehensive assessment. The unique mechanism of action of ClpB inhibitors like this compound holds promise for the development of new therapeutics to combat bacterial infections, particularly those caused by multidrug-resistant strains.

References

Application Notes and Protocols for Studying Mitochondrial Dysfunction Using a ClpB Inhibitor

Topic: Application of a ClpB Inhibitor in Studying Mitochondrial Dysfunction

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caseinolytic peptidase B (ClpB) is a crucial AAA+ (ATPases Associated with diverse cellular Activities) protein located in the mitochondrial intermembrane space.[1][2] It functions as a disaggregase, playing a vital role in mitochondrial proteostasis by refolding and reactivating aggregated proteins.[3] The absence or inhibition of ClpB has been linked to mitochondrial dysfunction, making it a compelling target for research into mitochondrial-related diseases. While a specific inhibitor designated "ClpB-IN-1" is not prominently described in current literature, this document provides a comprehensive guide for utilizing a hypothetical or known ClpB inhibitor to study mitochondrial dysfunction. The protocols and data presented are based on published findings related to known ClpB inhibitors and the effects of ClpB deficiency.

The human homolog of ClpB, also known as Skd3, is essential for mitochondrial health.[4][5] Its dysfunction is associated with 3-methylglutaconic aciduria (MGCA7), a severe mitochondrial disorder.[4][5] Studies on bacterial ClpB have identified inhibitors such as DBeQ and certain aminoglycoside antibiotics (framycetin, gentamicin, ribostamycin, and tobramycin), which can serve as tool compounds to probe the function of its human counterpart.[6][7] These inhibitors primarily affect the protein resolubilization activity of ClpB.[6]

These application notes will guide researchers in utilizing a ClpB inhibitor to investigate its impact on mitochondrial function, integrity, and related cellular pathways.

Data Presentation

Table 1: Effects of ClpB Inhibition on Mitochondrial Function

| Parameter | Observation upon ClpB Inhibition/Loss | Potential Assay | Reference Compound(s) |

| Mitochondrial Respiration | Decreased basal and maximal oxygen consumption rates (OCR) | Seahorse XF Analyzer | DBeQ |

| Mitochondrial Membrane Potential (ΔΨm) | Reduced ΔΨm | JC-1, TMRE, or TMRM staining followed by flow cytometry or fluorescence microscopy | Aminoglycosides |

| Reactive Oxygen Species (ROS) Production | Increased mitochondrial ROS levels | MitoSOX Red, DCFDA staining | DBeQ |

| Mitochondrial Morphology | Fragmented mitochondrial network | MitoTracker staining followed by confocal microscopy | N/A (Observed in ClpB knockout models) |

| OPA1 Processing | Altered processing of Optic Atrophy 1 (OPA1) | Western blot analysis for L-OPA1 and S-OPA1 forms | N/A (Observed in ClpB knockout models)[8] |

| Cell Viability | Decreased cell viability, induction of apoptosis | MTT assay, Annexin V/PI staining | DBeQ, Aminoglycosides[6] |

Table 2: Known Inhibitors of ClpB and Their Properties

| Inhibitor | Target Organism/Protein | IC50 / Effective Concentration | Mechanism of Action | Reference |

| DBeQ | E. coli ClpB | ~3 µM (for p97, also inhibits ClpB) | Inhibits casein-activated ATPase activity | [7] |

| Framycetin | M. tuberculosis ClpB | Not specified | Inhibits protein resolubilization activity | [6] |

| Gentamicin | M. tuberculosis ClpB | Not specified | Inhibits protein resolubilization activity | [6] |

| Ribostamycin | M. tuberculosis ClpB | Not specified | Inhibits protein resolubilization activity | [6] |

| Tobramycin | M. tuberculosis ClpB | Not specified | Inhibits protein resolubilization activity | [6] |

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To measure the effect of a ClpB inhibitor on mitochondrial oxygen consumption rate (OCR).

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Cell line of interest (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

ClpB inhibitor (e.g., DBeQ)

-

Seahorse XF Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Inhibitor Treatment: The following day, treat the cells with various concentrations of the ClpB inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Mito Stress Test: Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at optimized concentrations.

-

Seahorse XF Analysis: Calibrate the sensor cartridge and perform the Mito Stress Test assay on the Seahorse XF Analyzer.

-

Data Analysis: Analyze the OCR data to determine basal respiration, maximal respiration, ATP-linked respiration, and proton leak.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the impact of a ClpB inhibitor on the mitochondrial membrane potential.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

ClpB inhibitor

-

JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester) dye

-

FACS buffer (PBS with 1% FBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the ClpB inhibitor at various concentrations for the desired time.

-

Staining:

-

For JC-1: Incubate the cells with 2 µM JC-1 in culture medium for 30 minutes at 37°C.

-

For TMRE: Incubate the cells with 100 nM TMRE in culture medium for 30 minutes at 37°C.

-

-

Cell Harvesting and Washing: After incubation, wash the cells twice with PBS. For flow cytometry, detach the cells using trypsin, neutralize, and resuspend in FACS buffer.

-

Analysis:

-

Flow Cytometry: Analyze the cells on a flow cytometer. For JC-1, detect green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (J-aggregates, indicating high ΔΨm). For TMRE, detect red fluorescence.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets.

-

Protocol 3: Detection of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To measure the production of mitochondrial ROS following treatment with a ClpB inhibitor.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

ClpB inhibitor

-

MitoSOX Red indicator

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the ClpB inhibitor as described previously.

-

MitoSOX Staining: Incubate the cells with 5 µM MitoSOX Red in HBSS or culture medium for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm buffer.

-

Analysis:

-

Flow Cytometry: Analyze the cells using a flow cytometer with an appropriate laser and filter for red fluorescence.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope.

-

Visualizations

Caption: Signaling pathway of ClpB inhibition leading to mitochondrial dysfunction.

Caption: Experimental workflow for studying mitochondrial dysfunction using a ClpB inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Portal [scholarworks.brandeis.edu]

- 3. Chaperone protein ClpB - Proteopedia, life in 3D [proteopedia.org]

- 4. Skd3 (human ClpB) is a potent mitochondrial protein disaggregase that is inactivated by 3-methylglutaconic aciduria-linked mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Skd3 (human ClpB) is a potent mitochondrial protein disaggregase that is inactivated by 3-methylglutaconic aciduria-linked mutations | eLife [elifesciences.org]

- 6. Identification and characterization of repurposed small molecule inhibitors of Mycobacterium tuberculosis caseinolytic protease B (ClpB) as anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repurposing p97 inhibitors for chemical modulation of the bacterial ClpB–DnaK bichaperone system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CLPB disaggregase dysfunction impacts the functional integrity of the proteolytic SPY complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibiotic Synergy Studies: Testing ClpB-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the development of therapies that enhance the efficacy of existing antibiotics. One such approach involves targeting bacterial stress response pathways, which are crucial for pathogen survival under adverse conditions, including antibiotic exposure.

The ClpB protein is a key component of the bacterial protein quality control system. As a member of the Hsp100/Clp ATPase family, ClpB, in cooperation with the DnaK chaperone system, plays a vital role in disaggregating and reactivating stress-denatured proteins.[1][2] This function is essential for bacterial survival under various stresses, including heat shock and exposure to certain bactericidal agents, and has been implicated in the virulence of several pathogenic bacteria.[1][2]

ClpB-IN-1 is an investigational inhibitor of the ClpB ATPase. By inhibiting ClpB, this compound is hypothesized to disrupt the bacterial stress response, preventing the refolding of aggregated proteins and thereby rendering the bacteria more susceptible to the effects of conventional antibiotics. This application note provides detailed protocols for testing the synergistic activity of this compound with various antibiotics using standard in vitro methods: the checkerboard assay and the time-kill assay.

Signaling Pathway of ClpB Action and Inhibition

The following diagram illustrates the proposed mechanism of action of ClpB and the putative inhibitory effect of this compound, leading to enhanced antibiotic susceptibility.

Caption: Mechanism of ClpB inhibition leading to antibiotic synergy.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the in vitro interaction of two antimicrobial agents against a specific bacterial isolate. The result is expressed as the Fractional Inhibitory Concentration (FIC) index.[3][4][5]

a. Materials

-

96-well microtiter plates

-

Bacterial isolate of interest (e.g., Escherichia coli, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Antibiotic stock solution

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

b. Protocol

-

Determine Minimum Inhibitory Concentrations (MICs): Prior to the synergy test, determine the MIC of this compound and the antibiotic individually using the broth microdilution method according to CLSI guidelines.[6]

-

Prepare Drug Dilutions:

-

Prepare serial twofold dilutions of the antibiotic in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10). The concentration range should typically span from 4x MIC to 1/16x MIC.

-

Prepare serial twofold dilutions of this compound in CAMHB along the y-axis of the plate (e.g., rows A-G). The concentration range should also span from 4x MIC to 1/16x MIC.

-

Column 11 should contain only the antibiotic dilutions (antibiotic control), and row H should contain only the this compound dilutions (this compound control). Column 12 will serve as the growth control (no drug).

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading Results: After incubation, determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

c. Data Analysis and Interpretation The FIC index (FICI) is calculated for each well that shows no growth using the following formula:

FICI = FIC of this compound + FIC of Antibiotic Where:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

The ΣFIC is the lowest FICI value obtained. The results are interpreted as follows[7][8][9]:

-

Synergy: ΣFIC ≤ 0.5

-

Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

-

Antagonism: ΣFIC > 4.0

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time and is considered the gold standard for confirming synergy.[8][10][11]

a. Materials

-

Bacterial isolate of interest

-

CAMHB

-

This compound stock solution

-

Antibiotic stock solution

-

Sterile flasks or tubes

-

Shaking incubator (35-37°C)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

b. Protocol

-

Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture by inoculating fresh CAMHB and incubating until the turbidity reaches a 0.5 McFarland standard. Dilute this culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks.

-

Test Conditions: Prepare flasks with the following conditions, using drug concentrations determined from the checkerboard assay (e.g., sub-MIC concentrations that demonstrated synergy):

-

Growth Control (no drug)

-

This compound alone

-

Antibiotic alone

-

This compound + Antibiotic combination

-

-

Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto TSA plates and incubate for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.

c. Data Analysis and Interpretation Plot the log10 CFU/mL versus time for each condition.

-

Synergy: A ≥2-log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.[12][13]

-

Indifference: A <2-log10 change in CFU/mL at 24 hours by the combination compared to the most active single agent.[13]

-

Antagonism: A ≥2-log10 increase in CFU/mL at 24 hours by the combination compared to the most active single agent.[13]

-

Bactericidal activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.[12]

Experimental Workflow

The following diagram outlines the general workflow for assessing the synergy of this compound with a chosen antibiotic.

References

- 1. The Role of ClpB in Bacterial Stress Responses and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp100 Molecular Chaperone ClpB and Its Role in Virulence of Bacterial Pathogens [mdpi.com]

- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. Synergy Testing by Checkerboard Assay [bio-protocol.org]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Antimicrobial susceptibility and synergy testing [bio-protocol.org]

- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Inhibitory Effect of Novel Compounds on ClpB ATPase Activity: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction